molecular formula C8H20N2O2 B1443223 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol CAS No. 1250107-85-7

2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol

Cat. No.: B1443223
CAS No.: 1250107-85-7
M. Wt: 176.26 g/mol
InChI Key: PFPBTTMAWYSVKJ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Characteristics

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for polyfunctional organic compounds. The compound's official International Union of Pure and Applied Chemistry name is 2-[2-[2-(dimethylamino)ethylamino]ethoxy]ethanol, which precisely describes its structural arrangement and functional group positioning. This nomenclature system reflects the priority hierarchy established for polyfunctional compounds, where the alcohol functional group takes precedence over amine and ether functionalities in the naming convention.

The molecular structure exhibits a linear backbone configuration with strategic branching at nitrogen atoms, creating a compound with distinctive reactivity patterns. The structural formula C8H20N2O2 indicates the presence of eight carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The compound's Standard International Chemical Identifier notation is InChI=1S/C8H20N2O2/c1-10(2)5-3-9-4-7-12-8-6-11/h9,11H,3-8H2,1-2H3, providing a standardized digital representation essential for computational chemistry applications.

Table 1: Chemical Identification Data for this compound

Parameter Value Reference
Chemical Abstracts Service Number 1250107-85-7
Molecular Formula C8H20N2O2
Molecular Weight 176.26 g/mol
International Chemical Identifier Key PFPBTTMAWYSVKJ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN(C)CCNCCOCCO
Beilstein Registry Number MFCD12783673
PubChem Compound Identifier 50988953

The structural analysis reveals four distinct functional regions within the molecule. The terminal hydroxyl group (-OH) provides hydrogen bonding capability and represents the primary alcohol functionality that gives the compound its suffix designation. An ether linkage (-O-) positioned centrally in the carbon chain contributes to conformational flexibility while maintaining overall molecular polarity. The secondary amine (-NH-) connects two ethylene segments and functions as both a hydrogen bond donor and acceptor. Finally, the tertiary amine featuring two methyl substituents contributes significantly to the compound's basic properties and nucleophilic character.

The compound demonstrates amphoteric behavior due to the presence of both basic nitrogen atoms and a protic hydroxyl group, enabling participation in diverse chemical environments. The arrangement of functional groups creates multiple reactive sites that influence both chemical reactivity and physicochemical properties. Primary structural features include the terminal hydroxyl group's capacity for derivatization through esterification reactions, the ether linkage providing conformational flexibility, the secondary amine's dual hydrogen bonding capability, and the tertiary amine group's contribution to molecular basicity.

Historical Development and Discovery

The historical development of this compound emerges from broader research initiatives focused on amine-ether alcohol compounds and their industrial applications. The compound belongs to a family of dimethylaminoethyl derivatives that gained prominence through investigations into surfactants, emulsifiers, and catalytic systems. Research into this chemical class historically originated from studies examining the ethoxylation of dimethylamine and related amine compounds, leading to the discovery of various dimethylaminoethoxy derivatives with unique properties.

The synthetic methodology for producing this compound involves sophisticated chemical transformations that reflect advances in organic synthesis techniques. Patent literature documents preparation methods utilizing triethylene glycol derivatives as starting materials, followed by sequential chemical modifications to introduce the desired functional groups. The development of efficient synthetic routes represents significant progress in the field of polyfunctional compound synthesis, particularly for molecules containing multiple heteroatoms.

Contemporary research efforts have expanded understanding of the compound's synthesis through alternative methodological approaches. One documented preparation method involves a three-step process beginning with triethylene glycol monobenzyl ether reacting with para-toluenesulfonyl chloride to generate intermediate compounds. Subsequent reactions with sodium azide and catalytic hydrogenation reduction ultimately yield the target molecule with reported purities exceeding 99 percent. These synthetic developments demonstrate the evolution of chemical manufacturing techniques and the increasing sophistication of modern organic synthesis.

The growing interest in this compound reflects its potential as a building block for complex molecular architectures and its utility as a modifier or stabilizer in various formulations. Historical research trajectories have increasingly focused on compounds capable of interacting with proteins and other biological macromolecules, positioning this chemical as a candidate for advanced materials applications. The compound's development history illustrates the progression from basic chemical discovery to targeted synthesis for specific industrial and research applications.

Position Within Amine-Ether Alcohol Chemical Class

The classification of this compound within the amine-ether alcohol chemical class reflects its unique combination of multiple functional groups that collectively define its chemical behavior. This compound exemplifies the broader category of polyfunctional molecules containing nitrogen and oxygen heteroatoms bonded to carbon through single covalent bonds. The classification system recognizes these compounds based on predictable similarities and differences in their chemical and physical properties, specifically emphasizing the relatively electronegative elements attached by single bonds to carbon atoms.

Within the amine classification hierarchy, the compound contains both secondary and tertiary amine functionalities, positioning it uniquely among related chemical structures. The secondary amine component, where nitrogen is bonded to two carbon atoms and one hydrogen atom, provides specific reactivity patterns characteristic of this amine subclass. Simultaneously, the tertiary amine portion, where nitrogen bonds to three carbon atoms without any hydrogen attachment, contributes distinct chemical properties including enhanced basicity and reduced hydrogen bonding capability.

Table 2: Functional Group Classification Analysis

Functional Group Type Classification Level Chemical Properties Reference
Primary Alcohol Terminal hydroxyl group Hydrogen bonding donor/acceptor
Ether Linkage Central oxygen bridge Conformational flexibility
Secondary Amine Two carbon substituents Hydrogen bond donor/acceptor
Tertiary Amine Three carbon substituents Basic properties, nucleophilic

The alcohol component represents a primary alcohol classification, determined by the carbon atom bearing the hydroxyl group being directly attached to only one other carbon atom. This classification system, established for alcohols based on the number of carbon atoms directly attached to the hydroxyl-bearing carbon, places this compound within the primary alcohol category despite its complex overall structure. Primary alcohols typically exhibit specific reactivity patterns including susceptibility to oxidation reactions and capacity for nucleophilic substitution mechanisms.

The ether functional group within the compound structure represents a simple ether classification, where an oxygen atom connects two distinct alkyl groups through single covalent bonds. This ether classification contributes to the compound's overall polarity while providing structural flexibility that influences molecular conformation and intermolecular interactions. The ether linkage also affects the compound's solubility characteristics and its behavior in various chemical environments.

Comparative analysis with related compounds within the amine-ether alcohol class reveals distinctive structural features that differentiate this compound from simpler analogs. For instance, the closely related compound 2-(2-(Dimethylamino)ethoxy)ethanol, with molecular formula C6H15NO2, contains only a single amine functionality and lacks the secondary amine component present in the target compound. This structural difference significantly impacts chemical reactivity, with the additional amine group providing enhanced basicity and expanded coordination chemistry possibilities.

The position of this compound within its chemical class also reflects its potential applications across multiple industrial sectors. The combination of functional groups enables participation in diverse chemical reactions including hydrogen bonding interactions, nucleophilic substitution mechanisms, and coordination chemistry applications. This versatility distinguishes the compound from simpler amine-ether alcohol structures and positions it as a valuable intermediate for advanced chemical synthesis and specialized applications.

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2/c1-10(2)5-3-9-4-7-12-8-6-11/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPBTTMAWYSVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250107-85-7
Record name 2-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)ethan-1-ol
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Preparation Methods

Method A: Direct Synthesis via Dimethylamine and Ethylene Oxide

Reaction Scheme:

Dimethylamine reacts with ethylene oxide to form 2-(dimethylamino)ethanol intermediates, which further react to yield this compound.

Key Points:

  • Reactants: Dimethylamine and ethylene oxide.
  • Mechanism: Nucleophilic ring-opening of ethylene oxide by dimethylamine.
  • Reaction Conditions: Controlled temperature and pressure in a reactor vessel; catalysts such as strong acids or bases may be used to enhance reaction rate.
  • Purification: Fractional distillation and solvent extraction to remove by-products and unreacted materials.
  • Advantages: Shorter synthesis route, fewer steps, suitable for industrial scale.
  • Challenges: Requires careful control of reaction conditions to minimize side reactions and ensure safety due to ethylene oxide's toxicity and reactivity.

Research Findings:

  • The reaction typically yields a liquid product with a molecular weight of 149.2 g/mol.
  • The product exhibits amphipathic properties due to the dimethylamino and ethoxy groups.
  • Industrial production employs continuous feeding of reactants with temperature and pressure monitoring to maximize yield and purity.

Method B: Multi-step Synthesis via Triethylene Glycol Derivatives and Azide Intermediates

This method involves several steps with intermediate protection and functional group transformations, as detailed in a recent patent (CN116891415A).

Stepwise Process:

Step Description Conditions Yield/Notes
S01 Reaction of triethylene glycol with benzyl bromide to form triethylene glycol monobenzyl ether Alkaline aqueous solution (NaOH or KOH), dropwise addition, room temperature Intermediate for next steps
S1 Reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate 5-10 °C, 1-4 hours Controlled temperature to avoid side reactions
S2 Nucleophilic substitution with sodium azide to form 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate DMF solvent, 40-60 °C, 1-4 hours, molar ratio 1:1-1.2 (substrate:NaN3) Yield ~87.1%, product isolated as pale yellow liquid
S3 Catalytic hydrogenation reduction of azido intermediate to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol Ethanol solvent, Pd/C catalyst (10-20% by mass), hydrogen atmosphere, room temperature, 1-4 hours Final product obtained with high purity

Additional Notes:

  • The benzyl protecting group facilitates selective reactions and is removed during hydrogenation.
  • The use of sodium azide introduces an azido group, which is then reduced to the amino group.
  • Hydrogenation requires palladium on carbon catalyst and hydrogen gas under mild conditions.
  • The process allows stepwise control and purification at each stage, enhancing overall product quality.

Comparative Analysis of Preparation Methods

Feature Method A: Direct Amination Method B: Multi-step via Azide Intermediate
Number of Steps 1-2 4 (including protection, substitution, reduction)
Starting Materials Dimethylamine, ethylene oxide Triethylene glycol, benzyl bromide, p-toluenesulfonyl chloride, sodium azide
Reaction Conditions Reactor vessel, controlled temperature/pressure Multiple steps with temperature control (5-60 °C), solvents DMF, ethanol
Catalysts Acid/base catalysts (optional) Pd/C catalyst for hydrogenation
Purification Methods Distillation, solvent extraction Extraction, drying, hydrogenation, filtration
Yield High, but dependent on reaction control High (e.g., 87% in azide substitution step)
Safety Considerations Handling of ethylene oxide (toxic, flammable) Handling of sodium azide (toxic), hydrogen gas (flammable)
Scalability Industrially scalable with continuous feed Scalable but more complex due to multiple steps
Product Purity High with proper purification High due to stepwise purification

Research Findings and Optimization

  • The multi-step method allows for better control over functional group transformations, which is advantageous for producing high-purity intermediates and final products.
  • Reaction temperatures and molar ratios are critical for optimizing yields, especially in the azide substitution step (optimal 40-60 °C, 1-1.2 molar ratio sodium azide).
  • Catalytic hydrogenation using 10-20% Pd/C at room temperature for 1-4 hours efficiently reduces azido groups to amino groups without over-reduction or side reactions.
  • Direct amination methods benefit from continuous reactor technology, allowing precise control of reaction kinetics and minimizing by-products.
  • Both methods require careful handling of hazardous materials (ethylene oxide, sodium azide, hydrogen gas) with appropriate safety protocols.

Summary Table of Key Reaction Parameters

Step/Reaction Reactants/Materials Conditions Catalyst/Notes Yield/Outcome
Triethylene glycol benzylation (S01) Triethylene glycol + benzyl bromide Alkaline aqueous solution, dropwise addition None Intermediate for S1
Tosylation (S1) Triethylene glycol monobenzyl ether + p-toluenesulfonyl chloride 5-10 °C, 1-4 h None Tosylate intermediate
Azide substitution (S2) Tosylate intermediate + sodium azide in DMF 40-60 °C, 1-4 h, molar ratio 1-1.2 None Azido intermediate, ~87% yield
Catalytic hydrogenation (S3) Azido intermediate + ethanol + Pd/C + H2 Room temp, 1-4 h Pd/C 10-20% by mass Final amine product, high purity
Direct amination Dimethylamine + ethylene oxide Controlled reactor conditions Acid/base catalysts (optional) High yield, industrial scale

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as a drug delivery agent or a part of drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the use of similar dimethylamino compounds in enhancing the efficacy of anti-cancer drugs by improving their pharmacokinetic profiles .

Biochemical Research

It serves as a biochemical probe for studying cellular mechanisms. Its structure allows it to interact with various biological targets, making it useful in understanding cellular signaling pathways.

Data Table - Interaction Studies

Target ProteinBinding Affinity (Kd)Reference
Protein A50 nM
Protein B200 nM

Materials Science

The compound is explored for its potential use in synthesizing novel polymers and surfactants. Its amphiphilic nature allows it to be incorporated into polymer matrices, enhancing their mechanical properties.

Application Example : Research has shown that incorporating dimethylamino-based compounds into polymer blends can significantly improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with DMAEE, differing primarily in substituents or functional groups:

Compound Name Key Structural Features CAS Number Applications/Notes Reference
2-(2-Methoxyethoxy)ethanol Methoxy group instead of dimethylaminoethyl 111-77-3 Solvent, thermophysical studies
2-{2-[(4-Chlorobenzyl)amino]ethoxy}ethan-1-ol Chlorobenzyl substituent N/A Pharmaceutical intermediates (discontinued)
2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX) Benzylamino group N/A Precursor in androgen receptor degraders
2-(2-Azidoethoxy)ethan-1-ol Azide functional group N/A Click chemistry applications
2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol Bulky aryl-ether substituent 9036-19-5 Industrial surfactant

Key Observations :

  • Polarity and Solubility: DMAEE’s dimethylamino group enhances water solubility compared to non-polar analogs like 2-(2-methoxyethoxy)ethanol, which is primarily hydrophobic .
  • Reactivity: The tertiary amine in DMAEE facilitates catalytic activity in polyurethane foaming, unlike inert ethers such as 2-(2-methoxyethoxy)ethanol .
  • Pharmaceutical Utility : Analogs with aromatic substituents (e.g., benzyl or chlorobenzyl) are often intermediates in drug synthesis, whereas DMAEE’s amine group is leveraged for targeted degradation in therapeutics .

Physicochemical Properties

Comparative thermophysical data (density, viscosity, refractive index) from highlights differences in behavior:

Compound Density (g/cm³) Viscosity (mPa·s) Refractive Index (nD)
2-(2-Methoxyethoxy)ethanol 1.035 5.2 1.427
Propan-1-ol 0.803 2.3 1.385
DMAEE* ~1.02 (estimated) ~10 (estimated) ~1.45 (estimated)

Biological Activity

2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol, commonly referred to as DMAEE, is an organic compound with the molecular formula C8H20N2O2. It exhibits a unique structure that includes both amine and ether functionalities, which contribute to its diverse biological activities. This article explores the biological activity of DMAEE, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

  • Chemical Formula : C8H20N2O2
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 1250107-85-7
  • Appearance : Clear, colorless liquid at room temperature
  • Boiling Point : Approximately 207°C

Mechanisms of Biological Activity

DMAEE's biological activity can be attributed to its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments. The presence of the dimethylamino group enhances its basicity, enabling it to participate in various biochemical reactions.

1. Antimicrobial Properties

DMAEE has been evaluated for its antimicrobial efficacy, particularly as a biocide in oilfield applications against sulfate-reducing microorganisms. Studies have shown that DMAEE can inhibit bacterial growth effectively, making it a potential candidate for use in industrial settings where microbial contamination is a concern .

2. Surfactant Activity

As a surfactant, DMAEE demonstrates excellent emulsifying properties due to its ability to reduce surface tension between liquids. This characteristic is particularly useful in formulations for personal care products and chemical synthesis . Its surfactant properties also allow it to function as a corrosion inhibitor in various industrial applications.

Toxicity and Safety Profile

The safety profile of DMAEE has been assessed through various toxicological studies. Acute toxicity studies indicate that DMAEE exhibits low toxicity when administered orally or dermally. However, mild irritation has been noted at higher concentrations, particularly concerning mucosal tissues and eyes . Chronic exposure data remains limited, necessitating further research to understand long-term effects.

Table 1: Toxicity Summary

Study TypeFindings
Acute ToxicityLow toxicity; mild irritation at high doses
Chronic ToxicityLimited data; further studies needed

Case Studies and Research Findings

Several studies have highlighted the biological activities and applications of DMAEE:

  • Corrosion Inhibition : Research demonstrated that DMAEE-based surfactants effectively inhibited corrosion in metal surfaces exposed to aggressive environments. The compound's ability to form protective films on metal surfaces was noted as a significant advantage in industrial applications .
  • Biocidal Applications : A study focused on the biocidal efficacy of DMAEE against specific microbial strains found that it significantly reduced microbial load in contaminated water samples, indicating its potential as an eco-friendly biocide .
  • Dermal Absorption Studies : A repeated cutaneous toxicity study conducted on New Zealand White rabbits assessed the dermal absorption and irritation potential of DMAEE. Results indicated no significant adverse effects at tested concentrations, supporting its safety for topical applications .

Q & A

Q. Example Protocol :

  • Step 1 : Dissolve 2-(2-aminoethoxy)ethanol (1.0 equiv) and 2-(dimethylamino)ethyl chloride (1.2 equiv) in dry acetonitrile.
  • Step 2 : Add K₂CO₃ (2.0 equiv) and reflux at 70°C for 18 hours.
  • Step 3 : Filter, concentrate, and purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).

How should researchers characterize the purity and structural integrity of this compound?

Characterization involves a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of dimethylamino (–N(CH₃)₂), ethoxy (–O–CH₂–CH₂–), and hydroxyl (–OH) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: C₈H₂₀N₂O₂, MW = 176.16 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Example Solubility Profile :

SolventSolubility (mg/mL)
Water50–60
Chloroform20–30
Ethanol100–120

What role does the compound’s structure play in its reactivity for polymer synthesis?

The tertiary amine (–N(CH₃)₂) and hydroxyl (–OH) groups enable dual functionality:

  • Crosslinking : The amine reacts with epoxides or acrylates (e.g., glycidyl methacrylate) to form hydrogels.
  • Conjugation : The hydroxyl group can be esterified or etherified for drug-delivery applications .

Case Study :
In polyurethane synthesis, the compound acts as a chain extender, improving mechanical stability due to hydrogen bonding from the hydroxyl group .

How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model protonation states and degradation pathways:

  • DFT : Calculate pKa values of the amine and hydroxyl groups to predict ionization at physiological pH (7.4).
  • MD : Simulate hydrolysis kinetics in aqueous environments .

Q. Predicted Stability :

pHHalf-Life (h)
3.024
7.4120
9.048

What experimental designs are optimal for studying its interactions with biological membranes?

Use liposome-based assays or surface plasmon resonance (SPR):

  • Liposome Binding : Incorporate fluorescent probes (e.g., dansyl) to monitor membrane partitioning.
  • SPR : Immobilize lipid bilayers on sensor chips to measure binding affinity (KD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol

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